(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphanylphenyl group and a naphthalenylmethyl moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide typically involves several steps:
Formation of the phosphanylphenyl intermediate: This step involves the reaction of dicyclohexylphosphine with a suitable phenyl halide under conditions that promote the formation of the phosphanylphenyl group.
Attachment of the naphthalenylmethyl group: The intermediate is then reacted with a naphthalenylmethyl halide to introduce the naphthalenylmethyl moiety.
Introduction of the sulfinamide group: Finally, the compound is treated with a sulfinamide reagent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its chiral nature makes it valuable for enantioselective reactions, which are crucial in the synthesis of optically active compounds.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. It can be used in the design of enzyme inhibitors or activators.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
Industrially, (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes can enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism by which (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanylphenyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and interact with various functional groups, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-[®-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
- (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-benzyl]-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, (S)-N-[®-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide stands out due to its unique combination of a phosphanylphenyl group and a naphthalenylmethyl moiety. This structural feature enhances its ability to participate in asymmetric catalysis and other specialized chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCFCSVKDTFQO-JJQXXVEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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